Clamikalant sodium

Description

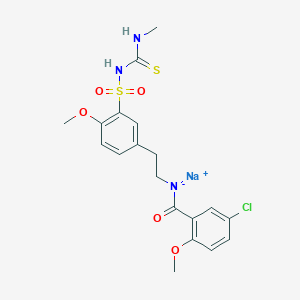

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(5-chloro-2-methoxybenzoyl)-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEVHDKFEXAKAF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN3NaO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clamikalant Sodium: An In-depth Technical Guide on its Mechanism of Action on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (formerly HMR 1098) is a pharmacological agent investigated for its potential therapeutic effects in cardiovascular diseases. This technical guide provides a comprehensive overview of its mechanism of action on cardiac ion channels, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows. The primary mechanism of action identified for this compound is the blockade of ATP-sensitive potassium (KATP) channels. Information regarding its effects on other cardiac ion channels, such as the fast sodium current (INa), L-type calcium current (ICaL), and the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, is not extensively available in the reviewed scientific literature.

Core Mechanism of Action: Blockade of ATP-Sensitive Potassium (KATP) Channels

This compound functions as a potent blocker of ATP-sensitive potassium (KATP) channels in cardiac myocytes. These channels play a crucial role in coupling the metabolic state of the cell to its electrical activity. Under conditions of metabolic stress, such as ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels, resulting in potassium efflux and shortening of the action potential duration (APD). This can contribute to arrhythmogenesis. By blocking these channels, this compound is proposed to prevent this APD shortening and exert an antiarrhythmic effect.

Quantitative Data on KATP Channel Blockade

The inhibitory effects of this compound on KATP channels have been quantified in several studies. The following tables summarize the available data on its potency.

| Preparation | Activator | Measured Current | IC50 | Reference |

| Adult Rat Ventricular Myocytes | Pinacidil | sKATP | 0.36 ± 0.02 µM | [1] |

| Recombinant Kir6.2/SUR2A | Pinacidil | KATP | 0.30 ± 0.04 µM | [1] |

Note: The blocking effect of this compound on sKATP currents has been shown to be less effective during metabolic inhibition compared to when the channels are activated by pharmacological openers like pinacidil[1].

Subunit Selectivity of this compound

Initial reports suggested that this compound was a selective blocker of the sarcolemmal KATP channels in the ventricle, which are composed of Kir6.2 and SUR2A subunits. However, subsequent research has challenged this notion, indicating a broader spectrum of activity on different KATP channel isoforms.

| Cell Type/Expression System | KATP Channel Subunits | Effect of this compound | Reference |

| Mouse Ventricular Myocytes | Kir6.2/SUR2A | Inhibition at high concentrations (100 µM) | [2] |

| Mouse Atrial Myocytes | Kir6.2/SUR1 | Effective inhibition at 10 µM | [2] |

| COSm6 cells | Recombinant Kir6.2/SUR1 | More effective inhibition than Kir6.2/SUR2A | [2] |

| Pancreatic Islets | Kir6.2/SUR1 | Dose-dependent enhancement of insulin secretion | [2] |

This evidence suggests that this compound is not exclusively selective for SUR2A-containing KATP channels and also potently blocks SUR1-containing channels found in the atria and pancreas.

Experimental Protocols

The primary technique for characterizing the effects of this compound on cardiac ion channels is the patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents across the cell membrane.

Whole-Cell Patch-Clamp Recording of KATP Currents

Objective: To measure the effect of this compound on KATP currents in isolated cardiomyocytes.

1. Cell Preparation:

-

Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rat or mouse ventricles or atria).

-

The isolated cells are plated on glass coverslips for recording.

2. Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Pipette (Internal) Solution: To study KATP channels, the internal solution is typically ATP-free to maximize channel opening. It contains (in mM): KCl 140, MgCl2 2, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

-

Drug Application: this compound is dissolved in the external solution at desired concentrations. The KATP channel opener, pinacidil (e.g., 10-100 µM), is often used to activate the KATP current.

3. Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Voltage ramps or steps are applied to elicit membrane currents. For KATP currents, a ramp from -120 mV to +60 mV over 200 ms can be used.

-

The KATP current is measured as the difference between the current recorded in the presence of a KATP channel opener (e.g., pinacidil) and the baseline current.

-

The effect of this compound is determined by perfusing the cell with the drug-containing external solution and measuring the reduction in the activated KATP current.

Visualizations

Signaling Pathway of KATP Channel Modulation

Caption: KATP channel activation pathway during metabolic stress and its inhibition by this compound.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing this compound's effect on KATP channels using patch-clamp.

Logical Relationship of Clamikalant's Effect

Caption: Logical flow from this compound's molecular action to its potential therapeutic effect.

Conclusion

This compound is a blocker of cardiac ATP-sensitive potassium channels. Quantitative studies have established its potency, particularly on channels activated by pharmacological openers. While initially considered selective for the ventricular sarcolemmal KATP channel isoform, evidence suggests a broader activity profile that includes atrial and pancreatic KATP channels. The primary therapeutic rationale for this compound is the prevention of action potential duration shortening during metabolic stress, which may reduce the risk of arrhythmias. A comprehensive understanding of its clinical potential would require further investigation into its effects on other cardiac ion channels to fully characterize its electrophysiological profile and safety.

References

The Development of HMR-1883 (Clamikalant): A Cardioselective Approach to Combating Ischemia-Induced Ventricular Fibrillation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HMR-1883, also known as Clamikalant, is a potent and selective blocker of the cardiac ATP-sensitive potassium (KATP) channel. Developed as a promising therapeutic agent for the prevention of life-threatening ventricular fibrillation arising from myocardial ischemia, its discovery and preclinical development have provided significant insights into the role of KATP channels in cardiac electrophysiology. This technical guide delineates the discovery, mechanism of action, and key preclinical findings related to HMR-1883, presenting quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Discovery and Rationale

HMR-1883 is a sulfonylthiourea compound that emerged from a focused drug discovery program aimed at improving upon existing non-selective KATP channel blockers like glibenclamide.[1][2] Glibenclamide, while demonstrating antiarrhythmic properties, also significantly impacts pancreatic β-cell KATP channels, leading to undesirable hypoglycemic effects.[2][3] The primary goal in the development of HMR-1883 was to achieve cardioselectivity by targeting the specific KATP channel subtype found in cardiac muscle.[2]

The molecular target of HMR-1883 is the sarcolemmal KATP channel in cardiomyocytes, which is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) 2A subunits.[1] In contrast, the pancreatic KATP channel is composed of Kir6.2 and SUR1 subunits. The structural differences between SUR1 and SUR2A provided the basis for the rational design of a cardioselective blocker.

Mechanism of Action

Under normoxic conditions, intracellular ATP levels are high, leading to the closure of KATP channels. However, during myocardial ischemia, a fall in intracellular ATP and a rise in ADP and other metabolites trigger the opening of these channels.[1] The subsequent efflux of potassium ions from the cardiomyocytes leads to a shortening of the action potential duration (APD) and an increase in the extracellular potassium concentration.[1] These electrophysiological alterations contribute to the development of re-entrant arrhythmias, culminating in ventricular fibrillation.[1]

HMR-1883 exerts its antiarrhythmic effect by selectively binding to the SUR2A subunit of the cardiac KATP channel, leading to its inhibition.[1] By blocking the outward potassium current during ischemia, HMR-1883 prevents the excessive shortening of the cardiac action potential, thereby maintaining electrical stability and preventing the onset of ventricular fibrillation.[1]

dot

Quantitative Data

The cardioselectivity of HMR-1883 is evident from in vitro studies comparing its effects on cardiac and pancreatic cells.

| Parameter | HMR-1883 | Glibenclamide | Cell/Tissue Type | Reference |

| Antagonism of Rilmakalim-induced APD90 Shortening (IC50) | 0.4 µM | 10 nM | Guinea pig ventricular myocytes (pHo = 6.5) | [4] |

| Inhibition of Rilmakalim-induced Whole-cell Current (IC50) | 0.8 µM | 20 nM | Guinea pig ventricular myocytes (pHo = 7.4) | [4] |

| Depolarization of Diazoxide-hyperpolarized Cells (IC50) | ~20 µM | 9 nM | Rat insulinoma cells (RINm5F) | [4] |

These data demonstrate that HMR-1883 is significantly more potent in antagonizing the effects of KATP channel openers in cardiac myocytes compared to its effect on pancreatic β-cells, highlighting its selectivity.[4]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique on Isolated Cardiomyocytes

Objective: To determine the effect of HMR-1883 on KATP channel currents in single ventricular myocytes.

Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion using a Langendorff perfusion apparatus with a collagenase-containing solution.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed.

-

Pipette Solution (intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH. To study KATP channels, ATP is typically omitted or included at a low concentration.

-

Bath Solution (extracellular): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

KATP Channel Activation: KATP channels are activated by a KATP channel opener, such as rilmakalim (1 µM).

-

Drug Application: HMR-1883 is applied at various concentrations to the bath solution to determine its inhibitory effect on the rilmakalim-induced outward current.

-

Data Analysis: Dose-response curves are constructed to calculate the IC50 value for HMR-1883.

dot

In Vivo Model: Ischemia-Induced Ventricular Fibrillation in Conscious Dogs

Objective: To assess the efficacy of HMR-1883 in preventing ventricular fibrillation during myocardial ischemia in a conscious, large animal model.

Methodology:

-

Animal Model: Mongrel dogs with healed myocardial infarctions are used. A hydraulic occluder is placed around a major coronary artery (e.g., the left anterior descending artery), and electrodes are implanted for ECG recording and cardiac pacing.

-

Ischemia-Exercise Test:

-

The dogs are subjected to a submaximal exercise test on a treadmill.

-

During the last minute of exercise, the coronary artery is occluded for 2 minutes to induce myocardial ischemia.

-

The incidence of ventricular fibrillation is recorded.

-

-

Drug Administration: On subsequent days, the exercise-plus-ischemia test is repeated after intravenous administration of HMR-1883 (e.g., 3.0 mg/kg) or a comparator drug like glibenclamide.[3]

-

Data Collection and Analysis:

-

Continuous ECG monitoring is performed to detect arrhythmias.

-

Blood samples are collected to measure plasma insulin and glucose levels to assess pancreatic effects.

-

Hemodynamic parameters (e.g., coronary blood flow, left ventricular dP/dt) are also monitored.

-

The efficacy of HMR-1883 in preventing ventricular fibrillation is statistically analyzed.[3]

-

dot

Preclinical Efficacy and Safety

Preclinical studies in various animal models have consistently demonstrated the antiarrhythmic efficacy and cardioselectivity of HMR-1883.

-

Rats: HMR-1883 reduced the incidence of ventricular fibrillation during prolonged ischemia and reperfusion at doses of 3 and 10 mg/kg, with no significant effect on blood glucose or insulin levels.[2] In contrast, the antifibrillatory doses of glibenclamide (0.3 and 1 mg/kg) caused a significant increase in plasma insulin and a decrease in blood glucose.[2]

-

Dogs: In conscious dogs with healed myocardial infarctions, HMR-1883 (3.0 mg/kg, i.v.) prevented ventricular fibrillation in 11 out of 13 animals.[3] Unlike glibenclamide, HMR-1883 did not significantly alter mean coronary blood flow, left ventricular contractility, or blood glucose and insulin levels.[3] It also prevented the ischemia-induced shortening of the refractory period.[3]

-

Pigs: HMR-1883 has been shown to attenuate and decrease the incidence of ventricular fibrillation in anesthetized pigs.[1]

Furthermore, studies have indicated that HMR-1883 does not interfere with the protective mechanisms of ischemic preconditioning, as it does not block mitochondrial KATP channels.[1]

Conclusion

The discovery and development of HMR-1883 (Clamikalant) represent a significant advancement in the pursuit of a cardioselective antiarrhythmic agent for the treatment of ischemia-induced ventricular fibrillation. Its mechanism of action, centered on the selective blockade of the cardiac SUR2A-containing KATP channel, has been well-characterized through extensive preclinical research. The compelling efficacy and favorable safety profile demonstrated in various animal models underscore its potential as a valuable therapeutic option. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients at high risk of sudden cardiac death.

References

- 1. HMR 1883 - Wikipedia [en.wikipedia.org]

- 2. HMR 1883, a cardioselective K(ATP) channel blocker, inhibits ischaemia- and reperfusion-induced ventricular fibrillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HMR 1883, a novel cardioselective inhibitor of the ATP-sensitive potassium channel. Part II: effects on susceptibility to ventricular fibrillation induced by myocardial ischemia in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HMR 1883, a novel cardioselective inhibitor of the ATP-sensitive potassium channel. Part I: effects on cardiomyocytes, coronary flow and pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Clamikalant Sodium: A Deep Dive into its Interaction with ATP-Sensitive Potassium Channel Subtypes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clamikalant sodium, also known as HMR-1098, is the sodium salt of HMR-1883, a potent and selective blocker of the cardiac ATP-sensitive potassium (KATP) channel. These channels, which couple the metabolic state of a cell to its electrical activity, are critical in the pathophysiology of myocardial ischemia. This technical guide provides a comprehensive overview of this compound's mechanism of action, its selectivity for different KATP channel subtypes, and the experimental methodologies used to characterize its pharmacological profile. Detailed protocols for key experiments, quantitative data on its inhibitory activity, and diagrams of relevant signaling pathways and experimental workflows are presented to support further research and drug development efforts in the field of cardiovascular disease.

Introduction to ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are unique ion channels that are directly regulated by intracellular concentrations of adenine nucleotides, primarily ATP and ADP.[1] They are hetero-octameric complexes composed of two distinct subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1] The Kir6.x subunit forms the potassium-selective pore, and its activity is inhibited by the binding of ATP.[1] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, confers sensitivity to pharmacological agents and modulates channel activity in response to Mg-nucleotides.[2]

There are two genes encoding the pore-forming subunit, KCNJ8 (Kir6.1) and KCNJ11 (Kir6.2), and two genes for the regulatory subunit, ABCC8 (SUR1) and ABCC9 (SUR2).[2] Alternative splicing of the ABCC9 gene gives rise to two major isoforms, SUR2A and SUR2B.[3] The specific combination of these subunits determines the physiological and pharmacological properties of the KATP channel in different tissues.[4] The primary KATP channel subtypes and their predominant locations are:

-

SUR1/Kir6.2: Pancreatic β-cells and neurons.[5]

-

SUR2A/Kir6.2: Cardiac and skeletal muscle.[6]

-

SUR2B/Kir6.1: Vascular smooth muscle.[5]

Under normal physiological conditions, high intracellular ATP levels keep KATP channels in a closed state.[1] However, during metabolic stress, such as myocardial ischemia, the intracellular ATP/ADP ratio decreases, leading to the opening of KATP channels.[7] In cardiomyocytes, the opening of sarcolemmal KATP channels causes potassium efflux, which shortens the action potential duration (APD).[8] While this can be a protective mechanism to conserve energy, excessive APD shortening can also create a substrate for re-entrant arrhythmias, including life-threatening ventricular fibrillation.[8][9]

This compound: A Cardioprotective KATP Channel Blocker

Clamikalant (HMR-1883) was developed as a cardioselective KATP channel blocker with the aim of preventing ischemia-induced arrhythmias without affecting KATP channels in other tissues, such as the pancreas, thereby avoiding side effects like hypoglycemia.[9][10] By selectively blocking the cardiac (SUR2A-containing) KATP channels, clamikalant is intended to prevent the excessive shortening of the cardiac action potential during ischemia, thus reducing the risk of fatal arrhythmias.[11]

Quantitative Analysis of Clamikalant's Inhibitory Activity

The selectivity of clamikalant for different KATP channel subtypes is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data on the inhibitory potency of clamikalant (HMR-1883) on various KATP channel subtypes. It is important to note that the experimental conditions, such as the method of channel activation and pH, can influence the measured IC50 values.

| KATP Channel Subtype | Cell Type/Tissue | Activating Condition | IC50 (µM) | Reference |

| Cardiac sKATP | Guinea Pig Papillary Muscle | Rilmakalim-induced | 1.8 (pH 7.4) | |

| Cardiac sKATP | Guinea Pig Papillary Muscle | Rilmakalim-induced | 0.6 (pH 6.5) | |

| Cardiac sKATP | Single Human Cardiomyocytes | Rilmakalim-induced | 0.6 (pH 7.3) | |

| Cardiac sKATP | Single Human Cardiomyocytes | Rilmakalim-induced | 0.3 (pH 6.5) | |

| sKATP | Not Specified | Pinacidil-induced | 360 | [5] |

Note: The significant difference in the reported IC50 value of 360 µM is noted and may reflect different experimental conditions or channel states.

Experimental Protocols

The characterization of clamikalant's interaction with KATP channels relies on specialized experimental techniques. The following sections provide detailed methodologies for the key experiments used to determine its potency and selectivity.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the activity of ion channels in their cellular environment. This method allows for the measurement of ionic currents flowing across the entire cell membrane while controlling the membrane potential.

Objective: To determine the inhibitory concentration (IC50) of this compound on different KATP channel subtypes heterologously expressed in a mammalian cell line (e.g., HEK-293).

Materials:

-

Cell Culture: HEK-293 cells stably or transiently co-transfected with the cDNAs for the desired Kir6.x and SURx subunits.

-

External (Bath) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 3 MgATP (pH adjusted to 7.2 with KOH).

-

KATP Channel Opener: Pinacidil or diazoxide to activate the channels.

-

Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).

-

Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

-

Cell Preparation: Plate the transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Under visual control using the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to elicit KATP channel currents.

-

Channel Activation: Perfuse the cell with the external solution containing a KATP channel opener (e.g., 100 µM pinacidil) to induce a stable outward current.

-

Drug Application: Once a stable baseline current is established, apply increasing concentrations of this compound via the perfusion system.

-

Data Acquisition and Analysis: Record the current at each concentration of clamikalant. Plot the percentage of current inhibition against the logarithm of the clamikalant concentration and fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or binding site. In this case, a competitive binding assay can be used to determine the affinity of clamikalant for the sulfonylurea binding site on the SUR subunit by measuring its ability to displace a known radiolabeled ligand, such as [3H]glibenclamide.

Objective: To determine the binding affinity (Ki) of this compound for different KATP channel subtypes.

Materials:

-

Membrane Preparations: Membranes isolated from cells (e.g., COS-7 or HEK-293) expressing the desired KATP channel subtypes (SUR1/Kir6.2, SUR2A/Kir6.2, SUR2B/Kir6.2).

-

Radioligand: [3H]glibenclamide.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled glibenclamide (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Addition of Compounds:

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add a saturating concentration of unlabeled glibenclamide.

-

Competition: Add increasing concentrations of this compound.

-

-

Addition of Radioligand: Add a fixed concentration of [3H]glibenclamide (typically at or below its Kd value) to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the clamikalant concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Clamikalant in Cardiomyocytes during Ischemia

During myocardial ischemia, the decrease in the intracellular ATP/ADP ratio leads to the opening of sarcolemmal KATP channels. This results in K+ efflux and shortening of the action potential duration. Clamikalant, by blocking these channels, prevents this excessive shortening, which is believed to be a key mechanism in preventing the development of life-threatening arrhythmias.

Caption: Signaling pathway of clamikalant in cardiomyocytes during ischemia.

Experimental Workflow for Screening Selective KATP Channel Blockers

The discovery of selective KATP channel blockers like clamikalant involves a multi-step screening process designed to identify compounds with high potency and selectivity for the target channel subtype.

References

- 1. Electrophysiological analysis of cardiac KATP channel | EurekAlert! [eurekalert.org]

- 2. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition mechanism of the SUR2A-containing KATP channel by a regulatory helix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases [frontiersin.org]

- 8. ATP-sensitive potassium channel blocker HMR 1883 reduces mortality and ischemia-associated electrocardiographic changes in pigs with coronary occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HMR 1883, a novel cardioselective inhibitor of the ATP-sensitive potassium channel. Part II: effects on susceptibility to ventricular fibrillation induced by myocardial ischemia in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. K(ATP) channel blocker HMR 1883 reduces monophasic action potential shortening during coronary ischemia in anesthetised pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

The Impact of Clamikalant Sodium on Cardiac Action Potential Duration: A Technical Guide

An In-depth Examination of the Electrophysiological Profile of a Selective IKs Blocker for Researchers and Drug Development Professionals

Executive Summary

Clamikalant sodium, also known as HMR 1556, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs). This current, mediated by the KCNQ1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac action potential, particularly during adrenergic stimulation. By specifically inhibiting IKs, Clamikalant prolongs the cardiac action potential duration (APD), an effect central to its classification as a Class III antiarrhythmic agent. This guide provides a comprehensive technical overview of Clamikalant's electrophysiological effects, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action

This compound exerts its primary effect by directly blocking the pore of the KCNQ1/KCNE1 potassium channel, which conducts the IKs current. This blockade reduces the outward flow of potassium ions during the plateau phase (Phase 2) and repolarization phase (Phase 3) of the cardiac action potential. The diminished repolarizing current leads to a prolongation of the action potential duration, thereby increasing the effective refractory period of cardiomyocytes. This targeted action on IKs is what distinguishes Clamikalant from many other Class III antiarrhythmics that primarily target the rapid delayed rectifier current (IKr).

Quantitative Data: Ion Channel Selectivity and APD Prolongation

The defining characteristic of Clamikalant is its remarkable selectivity for the IKs channel over other cardiac ion channels. This selectivity minimizes off-target effects that can be associated with other antiarrhythmic agents.

Table 1: Ion Channel Selectivity of Clamikalant (HMR 1556)

| Ion Current | Species | IC50 (Concentration for 50% Inhibition) | Selectivity Ratio (vs. IKs) |

| IKs | Guinea Pig Ventricular Myocytes | 34 nM [1] | - |

| IKs | Canine Ventricular Myocytes | 10.5 nM [2] | - |

| IKr | Canine Ventricular Myocytes | 12.6 µM[2] | ~1200x |

| Ito | Canine Ventricular Myocytes | 33.9 µM[2] | ~3228x |

| ICa,L | Canine Ventricular Myocytes | 27.5 µM[2] | ~2619x |

| IK1 | Canine Ventricular Myocytes | Unaffected[2] | >1000x |

| IKur, Ito, IK1 | Human Atrial Myocytes | Not significantly affected up to 10 µM[1] | >1000x |

The effect of Clamikalant on cardiac action potential duration is concentration-dependent and influenced by the physiological context, such as heart rate and adrenergic tone.

Table 2: Effect of Clamikalant (HMR 1556) on Action Potential Duration (APD90)

| Species / Preparation | Concentration | Conditions | APD90 Prolongation (%) |

| Guinea Pig Papillary Muscle | 1 µM | Pacing at 0.5-7 Hz | 19-27%[1] |

| Guinea Pig Papillary Muscle | 1 µM | + Isoproterenol (10 µM), 0.5 Hz Pacing | 47%[1] |

| Guinea Pig Papillary Muscle | 1 µM | + Isoproterenol (10 µM), 1 Hz Pacing | 35%[1] |

| Langendorff-perfused Guinea Pig Heart | 0.1 µM | Spontaneously beating | 3%[1] |

| Langendorff-perfused Guinea Pig Heart | 1 µM | Spontaneously beating | 10%[1] |

| Rabbit Ventricles | 10-240 nM | Baseline | No significant prolongation[3] |

| Rabbit Ventricles | 100 nM | + Dofetilide (7.5 nM), 500 ms cycle length | Additional ~17 ms prolongation[3] |

Detailed Experimental Protocols

The following sections describe the methodologies used to generate the data on Clamikalant's effects.

Whole-Cell Patch Clamp for Ion Current Measurement

This technique is employed to isolate and record specific ion currents from single cardiac myocytes.

-

Cell Isolation: Single atrial or ventricular myocytes are enzymatically dissociated from cardiac tissue.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is established. A glass micropipette with a tip resistance of 1-3 MΩ is sealed onto the cell membrane, and suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.

-

Solutions:

-

External Solution (Tyrode's): Contains (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

Pipette (Internal) Solution: Contains (in mM): 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 MgATP. pH adjusted to 7.2 with KOH.

-

-

Voltage-Clamp Protocol for IKs: To measure IKs, other currents are often pharmacologically blocked or inactivated. A typical voltage protocol involves:

-

Holding the cell membrane at a potential of -80 mV.

-

A prepulse to -40 mV to inactivate sodium channels.

-

Depolarizing voltage steps of 500 ms duration to various potentials (e.g., from -40 mV to +70 mV) to activate IKs.

-

Repolarization to -40 mV to record the tail current (IK,tail), which is a measure of the activated IKs channels.

-

-

Data Acquisition and Analysis: Currents are recorded using an amplifier, digitized, and analyzed to determine the current-voltage relationship and the effect of Clamikalant at various concentrations.

Microelectrode Recording for Action Potential Measurement

This method is used to record action potentials from multicellular preparations like papillary muscles or Purkinje fibers.

-

Tissue Preparation: A section of cardiac tissue (e.g., right ventricular papillary muscle) is dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at 36-37°C.

-

Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes delivering square-wave pulses.

-

Recording: A sharp glass microelectrode filled with 3 M KCl is used to impale a cell within the tissue. The transmembrane potential is recorded using a high-input impedance amplifier.

-

Protocol:

-

Allow the preparation to equilibrate and establish a stable baseline recording of the resting membrane potential and action potentials.

-

Introduce Clamikalant into the superfusate at increasing concentrations.

-

Record action potentials at each concentration after a steady-state effect is reached.

-

-

Data Analysis: Key parameters such as resting membrane potential, action potential amplitude, and APD at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) are measured and compared to baseline.

Langendorff-Perfused Heart Model

This ex vivo model allows for the study of drug effects on the entire heart, free from systemic neural and hormonal influences.

-

Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via cannulation of the aorta.

-

Retrograde Perfusion: An oxygenated, nutrient-rich solution (e.g., Krebs-Henseleit or Tyrode's solution) is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

-

Measurement:

-

Monophasic Action Potentials (MAPs): A MAP catheter is placed on the epicardial or endocardial surface of the ventricle to record localized action potentials.

-

Electrocardiogram (ECG): Surface electrodes can be used to record a pseudo-ECG.

-

Hemodynamic Parameters: A balloon can be inserted into the left ventricle to measure pressure and contractility.

-

-

Protocol: After an equilibration period, Clamikalant is added to the perfusate. Recordings are taken before and after drug administration to assess changes in MAP duration, ECG intervals (like the QT interval), and heart rate.

Conclusion

This compound is a highly selective IKs blocker that effectively prolongs the cardiac action potential duration. Its electrophysiological profile, characterized by potent IKs inhibition with minimal effects on other key cardiac ion channels, makes it a valuable tool for studying the role of IKs in cardiac repolarization and a potential therapeutic agent for certain arrhythmias. The data clearly indicate that its APD-prolonging effect is most pronounced under conditions of enhanced IKs activity, such as during beta-adrenergic stimulation, highlighting a potentially favorable safety and efficacy profile. The experimental methodologies detailed herein provide a robust framework for the continued investigation of Clamikalant and other IKs-targeting compounds.

References

- 1. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of IKs by HMR 1556 increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Clamikalant Sodium and its Successor, HBI-3000, in the Prevention of Ischemia-Induced Arrhythmias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial ischemia creates a complex electrophysiological substrate that is highly susceptible to life-threatening ventricular arrhythmias. The development of antiarrhythmic agents that can effectively prevent these arrhythmias with a favorable safety profile remains a significant challenge. This technical guide provides an in-depth analysis of Clamikalant sodium (HMR-1098), a cardioselective ATP-sensitive potassium (KATP) channel blocker, and its successor compound, HBI-3000 (sulcardine sulfate), a multi-ion channel blocker, in the context of preventing ischemia-induced and other cardiac arrhythmias. This document details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual representations of the relevant physiological and experimental pathways.

Introduction: The Electrophysiological Consequences of Myocardial Ischemia

Myocardial ischemia, resulting from a reduction in coronary blood flow, initiates a cascade of electrophysiological changes that increase the propensity for ventricular arrhythmias. Key events include:

-

Extracellular Potassium Accumulation: A hallmark of early ischemia is the rapid rise in extracellular potassium concentration ([K+]o), which depolarizes the resting membrane potential.

-

ATP Depletion and KATP Channel Activation: Reduced oxygen supply impairs ATP production, leading to a decrease in the intracellular ATP/ADP ratio. This change activates ATP-sensitive potassium channels (KATP), causing potassium efflux and shortening of the action potential duration (APD).

-

Sodium and Calcium Dysregulation: Intracellular acidosis resulting from anaerobic metabolism activates the Na+/H+ exchanger, leading to an increase in intracellular sodium ([Na+]i). This, in turn, promotes reverse-mode operation of the Na+/Ca2+ exchanger, causing intracellular calcium ([Ca2+]i) overload.

-

Altered Conduction and Refractoriness: The combination of these ionic shifts leads to slowed conduction velocity, shortened refractory periods, and increased dispersion of refractoriness across the myocardium, creating a substrate for re-entrant arrhythmias.

This compound (HMR-1098): A Cardioprotective KATP Channel Blocker

This compound (the sodium salt of HMR-1883) was developed as a cardioselective KATP channel blocker, aiming to mitigate the arrhythmogenic consequences of ischemia without the systemic metabolic effects of non-selective sulfonylureas like glibenclamide.

Mechanism of Action

During myocardial ischemia, the activation of KATP channels is a key contributor to the shortening of the action potential duration and the subsequent development of ventricular fibrillation[1]. Clamikalant selectively blocks the cardiac KATP channel isoform (composed of Kir6.2 and SUR2A subunits), thereby preventing the ischemia-induced shortening of the APD and reducing the dispersion of refractoriness. This action is intended to stabilize the myocardium and prevent the initiation of re-entrant circuits.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of Clamikalant (referred to as HMR-1883 in these studies) in various preclinical models of ischemia-induced arrhythmias.

| Parameter | Species | Model | Treatment | Result | Reference |

| Ventricular Fibrillation (VF) Incidence | Rat | Ischemia-Reperfusion | 3 mg/kg and 10 mg/kg HMR-1883 | Reduced mortality and duration of VF | [1] |

| Ventricular Fibrillation (VF) Incidence | Dog | Healed Myocardial Infarction with Acute Ischemia during Exercise | 3 mg/kg i.v. HMR-1883 | Prevented VF in 11 of 13 animals | |

| Action Potential Duration (APD) Shortening | Guinea Pig Papillary Muscle | Hypoxia | HMR-1883 | Significantly attenuated hypoxia-induced APD shortening | |

| Rilmakalim-induced APD Shortening (IC50) | Guinea Pig Papillary Muscle | KATP channel opener | HMR-1883 | 1.8 µM (pH 7.4), 0.6 µM (acidic conditions) |

Experimental Protocols

In Vivo Ischemia-Reperfusion Model in Rats:

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Anesthesia is induced and maintained throughout the procedure.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce regional ischemia.

-

Ischemia and Reperfusion: The LAD is occluded for a specified period (e.g., 5 or 30 minutes) followed by a period of reperfusion (e.g., 10 minutes) where the ligature is released.

-

Drug Administration: HMR-1883 (3 mg/kg and 10 mg/kg) or vehicle is administered intravenously prior to the induction of ischemia.

-

Endpoint Measurement: Continuous ECG monitoring is used to assess the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).

Conscious Dog Model of Ischemia-Induced Arrhythmias:

-

Animal Model: Conscious dogs with a healed myocardial infarction.

-

Surgical Preparation: A two-stage procedure is performed to create a myocardial infarction by occluding the LAD coronary artery. An electrolytic device is placed on the left circumflex coronary artery to induce a secondary ischemic event.

-

Experimental Protocol: Animals are subjected to submaximal exercise on a treadmill. An occlusive thrombus is induced at the site of the electrolytic injury, causing acute myocardial ischemia.

-

Drug Administration: HMR-1883 (3 mg/kg i.v.) is administered prior to the induction of the second ischemic event.

-

Endpoint Measurement: ECG is monitored for the occurrence of ventricular fibrillation.

HBI-3000 (Sulcardine Sulfate): A Multi-Ion Channel Approach

HBI-3000 (sulcardine sulfate) represents a newer generation antiarrhythmic agent with a broader mechanism of action. While initially investigated for both ventricular and atrial arrhythmias, recent clinical development has focused on its utility in the cardioversion of atrial fibrillation. However, its multi-ion channel blocking properties are relevant to the underlying pathophysiology of ischemia-induced arrhythmias.

Mechanism of Action

HBI-3000 is a multi-ion channel blocker that inhibits several key cardiac currents involved in the action potential.[2][3][4] Its effects are mediated through the blockade of:

-

Peak and Late Sodium Current (INa-Peak and INa-Late): Inhibition of the late sodium current is particularly important as this current is enhanced during ischemia and contributes to sodium-dependent calcium overload.

-

L-type Calcium Current (ICa-L): Reduces calcium influx during the plateau phase of the action potential.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): This action prolongs the action potential duration.

The combined inhibition of these channels results in a modest prolongation of the APD and effective refractory period (ERP), suppression of early afterdepolarizations (EADs), and a reduced risk of proarrhythmia compared to agents that are more selective for a single ion channel.[2][3][4]

Caption: Signaling pathway of ischemia-induced arrhythmia and drug intervention.

Quantitative Data from In Vitro and Clinical Studies

The following table summarizes the inhibitory concentrations (IC50) of HBI-3000 on various cardiac ion channels and its effects on ECG parameters from a Phase 1 clinical trial.

| Parameter | Species/System | Value | Reference |

| INa-F (fast sodium current) IC50 | Human Ventricular Myocytes | 48.3 ± 3.8 µM | [2] |

| INa-L (late sodium current) IC50 | Human Ventricular Myocytes | 16.5 ± 1.4 µM | [2] |

| ICa-L (L-type calcium current) IC50 | Human Ventricular Myocytes | 32.2 ± 2.9 µM | [2] |

| IKr (rapidly activating delayed rectifier K current) IC50 | Human Ventricular Myocytes | 22.7 ± 2.5 µM | [2] |

| QRS Duration | Healthy Human Subjects (Phase 1) | Dose-proportional increase | [5] |

| P-wave Duration | Healthy Human Subjects (Phase 1) | Dose-proportional increase | [5] |

| PR Interval | Healthy Human Subjects (Phase 1) | Dose-proportional increase | [5] |

| JTp (J to T peak) | Healthy Human Subjects (Phase 1) | Dose-related reduction | [5] |

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology:

-

Cell Preparation: Single ventricular myocytes are isolated from human cardiac tissue.

-

Recording Technique: The whole-cell patch-clamp technique is used to measure macroscopic ionic currents.

-

Solutions: The extracellular (bath) and intracellular (pipette) solutions are formulated to isolate the specific ion channel of interest. For example, to record sodium currents, potassium and calcium channel blockers are included in the solutions.

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to the cell membrane to elicit and measure the current through the targeted ion channels.

-

Data Analysis: The recorded currents are analyzed to determine the current-voltage relationship and the effect of different concentrations of HBI-3000 to calculate the IC50 value.

References

- 1. HMR 1883, a cardioselective K(ATP) channel blocker, inhibits ischaemia- and reperfusion-induced ventricular fibrillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HBI-3000 - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. ahajournals.org [ahajournals.org]

The Core Structural-Activity Relationship of Clamikalant Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (HMR 1098) is a cardioselective ATP-sensitive potassium (KATP) channel blocker that has been investigated for the treatment of cardiac arrhythmias. Its development arose from a focused effort to improve upon the pharmacological profile of existing non-selective sulfonylureas, such as glibenclamide, which exhibit potent activity on pancreatic KATP channels, leading to undesired hypoglycemic effects. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing the molecular modifications that confer its cardioselectivity. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Structural-Activity Relationship (SAR)

The development of this compound was a result of systematic structural modifications of the glibenclamide scaffold. The primary goal was to dissociate the desired cardiac KATP channel blocking activity from the off-target pancreatic KATP channel inhibition.

Key Structural Modifications and Their Impact on Activity

The cardioselectivity of this compound was achieved through a series of strategic chemical alterations to the glibenclamide molecule.[1] These modifications targeted different regions of the molecule to optimize its interaction with the cardiac isoform of the sulfonylurea receptor (SUR2A) while reducing its affinity for the pancreatic isoform (SUR1).

The key SAR insights are as follows:

-

Repositioning of Substituents on the Central Aromatic Ring: A critical modification was the change from a para-arrangement of substituents on the central benzene ring, as seen in glibenclamide, to a meta-arrangement. This repositioning was a foundational step in achieving cardioselectivity.[1]

-

Modification of the Terminal Sulfonylurea Substituent: A reduction in the size of the substituent at the terminal nitrogen of the sulfonylurea moiety was found to further enhance selectivity for the cardiac KATP channel.[1]

-

Conversion of Sulfonylurea to Sulfonylthiourea: The replacement of the sulfonylurea group with a sulfonylthiourea moiety was a significant step that improved the potency of the compounds for the cardiac KATP channel.[1]

-

Introduction of an Ortho-Substituent on the Central Aromatic System: The addition of an appropriate substituent in the ortho-position of the central aromatic ring further optimized the compound's activity on the cardiac KATP channel.[1]

These stepwise modifications led to the identification of HMR 1883 (the free acid of this compound), which is chemically known as 1-[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl-3-methylthiourea.[1]

Quantitative Data

The following tables summarize the quantitative data comparing the activity of HMR 1883 (Clamikalant) and its parent compound, glibenclamide, on cardiac and pancreatic KATP channels.

Table 1: Activity on Cardiac KATP Channels

| Compound | Assay | Preparation | IC50 / Half-maximal Concentration | Reference |

| HMR 1883 | Antagonism of rilmakalim-induced APD90 shortening | Guinea pig papillary muscle (pHo = 6.0) | 0.6 µM | [2] |

| Glibenclamide | Antagonism of rilmakalim-induced APD90 shortening | Guinea pig papillary muscle (pHo = 6.0) | 0.14 µM | [2] |

| HMR 1883 | Inhibition of rilmakalim-induced whole-cell current | Isolated guinea pig ventricular myocytes (pHo = 7.4) | 0.8 µM | [2] |

| Glibenclamide | Inhibition of rilmakalim-induced whole-cell current | Isolated guinea pig ventricular myocytes (pHo = 7.4) | 20 nM | [2] |

| HMR 1883 | Antagonism of rilmakalim-induced APD90 shortening | Isolated guinea pig ventricular myocytes (pHo = 6.5) | 0.4 µM | [2] |

| Glibenclamide | Antagonism of rilmakalim-induced APD90 shortening | Isolated guinea pig ventricular myocytes (pHo = 6.5) | 10 nM | [2] |

Table 2: Activity on Pancreatic KATP Channels

| Compound | Assay | Preparation | Half-maximal Depolarization Concentration | Reference |

| HMR 1883 | Depolarization of diazoxide-hyperpolarized cells | Rat insulinoma cells (RINm5F) | ~20 µM | [2] |

| Glibenclamide | Depolarization of diazoxide-hyperpolarized cells | Rat insulinoma cells (RINm5F) | 9 nM | [2] |

Experimental Protocols

Electrophysiological Recording of KATP Channel Activity

The following is a generalized protocol for the electrophysiological assessment of KATP channel blockers, based on standard techniques in the field.

1. Cardiomyocyte Isolation:

-

Animal Model: Adult male guinea pigs or rats.

-

Method: Langendorff perfusion.

-

Procedure:

-

The animal is heparinized and anesthetized.

-

The heart is rapidly excised and mounted on a Langendorff apparatus.

-

The heart is retrogradely perfused through the aorta with a calcium-free Tyrode's solution to wash out the blood.

-

The perfusion is switched to a solution containing collagenase and protease to digest the extracellular matrix.

-

Once the heart is flaccid, the ventricles are minced and gently agitated to release individual cardiomyocytes.

-

The cells are filtered and resuspended in a storage solution.

-

2. Whole-Cell Patch-Clamp Recording:

-

Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope.

-

Pipette Solution (intracellular): Contains a high concentration of potassium and a low concentration of ATP to promote KATP channel opening.

-

Bath Solution (extracellular): Tyrode's solution.

-

Procedure:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the pipette solution and positioned onto a single cardiomyocyte.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -40 mV).

-

A KATP channel opener (e.g., rilmakalim or diazoxide) is added to the bath to activate the outward KATP current.

-

The test compound (e.g., this compound) is then perfused at various concentrations to determine its inhibitory effect on the activated current.

-

Current-voltage relationships can be determined by applying voltage steps.

-

Screening Assay for Pancreatic KATP Channel Activity

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human pancreatic KATP channel subunits (hSUR1/hKir6.2).

-

Method: Measurement of membrane potential using a fluorescent dye.

-

Procedure:

-

The transfected CHO cells are cultured to confluency in multi-well plates.

-

The cells are loaded with a membrane potential-sensitive fluorescent dye.

-

The cells are hyperpolarized by the addition of a KATP channel opener, such as diazoxide.

-

The test compound is added at various concentrations.

-

The change in fluorescence, indicating membrane depolarization due to KATP channel blockade, is measured using a fluorescence plate reader.

-

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

Caption: this compound's mechanism of action.

Experimental Workflow for SAR Studies

References

In Vitro Characterization of Clamikalant Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Clamikalant sodium (also known by its active form HMR-1883 and code HMR-1098), a selective blocker of the ATP-sensitive potassium (K-ATP) channel developed for the potential treatment of cardiac arrhythmias. This document details its mechanism of action, electrophysiological effects, and safety pharmacology profile, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes using Graphviz diagrams.

Core Electrophysiological Profile of Clamikalant

Clamikalant is a cardioselective blocker of the ATP-dependent potassium channel (K-ATP).[1] Its primary mechanism of action involves the inhibition of K-ATP channels, which are crucial in linking cellular metabolism to electrical excitability in cardiomyocytes.[2][3] Under conditions of metabolic stress, such as ischemia, the opening of these channels leads to a shortening of the action potential duration (APD), which can contribute to arrhythmogenesis.[4] Clamikalant, by blocking these channels, is designed to counteract this APD shortening.

Potency on K-ATP Channels

The inhibitory potency of Clamikalant has been characterized in various in vitro models. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this potency. Notably, the inhibitory effect of Clamikalant is influenced by pH, with increased potency under more acidic conditions that can mimic ischemia.[1]

| Preparation | K-ATP Opener | Condition | IC50 (µM) | Reference |

| Guinea Pig Papillary Muscle | Rilmakalim | pH 7.4 | 1.8 | [1] |

| Guinea Pig Papillary Muscle | Rilmakalim | pH 6.5 | 0.6 | [1] |

| Guinea Pig Ventricular Myocytes | Rilmakalim | pH 7.4 | 0.8 | [1] |

| Guinea Pig Ventricular Myocytes | Rilmakalim | pH 6.5 | 0.4 | [1] |

| Recombinant Kir6.2/SUR2A Channels | Pinacidil | Not Specified | 0.30 ± 0.04 | [2] |

Table 1: Inhibitory Potency (IC50) of Clamikalant (HMR-1883) on K-ATP Channels

Effect on Cardiac Action Potential

In vitro studies have demonstrated that Clamikalant reverses the shortening of the cardiac action potential duration (APD) induced by K-ATP channel openers.[1] This effect is central to its proposed anti-arrhythmic mechanism. For instance, in guinea pig papillary muscle, Clamikalant antagonized the APD shortening induced by rilmakalim.[1]

In Vitro Safety Pharmacology Profile

A critical aspect of drug development is the assessment of off-target effects on other key cardiac ion channels, which can indicate a potential for pro-arrhythmic risk. A standard in vitro safety panel assesses the compound's activity on channels such as hERG (IKr), Nav1.5 (fast sodium current), and Cav1.2 (L-type calcium current).

As comprehensive public data on the full cardiac safety panel for this compound is limited, the following table presents a representative in vitro cardiac safety profile for a cardiovascular drug, Omecamtiv mecarbil, to illustrate the expected data from such an assessment. It is crucial to note that these values are for a different compound and are used here for illustrative purposes only.

| Ion Channel | Current | IC50 (µM) | Test System |

| hERG (Kv11.1) | IKr | 125.5 | HEK-293 Cells |

| Nav1.5 | INa (peak) | > 300 | HEK-293 Cells |

| Cav1.2 | ICa,L | > 300 | HEK-293 Cells |

Table 2: Representative In Vitro Cardiac Safety Profile (Data for Omecamtiv mecarbil)[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

Isolation of Guinea Pig Ventricular Myocytes

This protocol is adapted from standard methods for isolating cardiac myocytes for electrophysiological studies.[6][7]

Materials:

-

Langendorff perfusion system

-

Collagenase (Type II)

-

Protease (Type XIV)

-

Tyrode's solution (calcium-free and calcium-containing)

-

Dissection tools

Procedure:

-

Humanely euthanize a guinea pig in accordance with institutional guidelines.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Retrogradely perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash out blood.

-

Switch to perfusion with an enzyme solution containing collagenase and protease in calcium-free Tyrode's solution for 10-15 minutes, or until the heart becomes flaccid.

-

Remove the heart from the cannula and mince the ventricular tissue in a high-potassium storage solution.

-

Gently triturate the tissue with a pipette to release individual myocytes.

-

Filter the cell suspension to remove large tissue debris.

-

Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

-

Allow the cells to pellet by gravity and resuspend in fresh calcium-containing Tyrode's solution.

-

Store the isolated myocytes at room temperature for use within 8 hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of K-ATP channel currents and action potentials from isolated ventricular myocytes.[8][9][10]

Equipment and Solutions:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (Tyrode's solution with 1.8 mM CaCl2)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH). For recording K-ATP currents, ATP can be omitted or reduced.

Procedure:

-

Plate isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

For K-ATP current recording (Voltage-Clamp):

-

Clamp the cell membrane at a holding potential of -80 mV.

-

Apply a voltage ramp or step protocol to elicit membrane currents.

-

To study K-ATP channels, perfuse the cell with a K-ATP channel opener (e.g., rilmakalim or pinacidil) to induce an outward current.

-

Apply different concentrations of this compound to the external solution to determine the concentration-dependent block of the opener-induced current and calculate the IC50.

-

-

For Action Potential Recording (Current-Clamp):

-

Switch the amplifier to current-clamp mode.

-

Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action potential.

-

Record baseline action potentials.

-

Perfuse with a K-ATP channel opener to induce APD shortening.

-

Apply this compound to observe the reversal of APD shortening.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro characterization of this compound.

Signaling Pathway of K-ATP Channel Modulation in Cardiomyocytes

Experimental Workflow for In Vitro Cardiac Safety Assessment

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Force measurements from voltage-clamped guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 9. researchgate.net [researchgate.net]

- 10. Cardiac Action Potential Protocol [protocols.io]

Methodological & Application

Application Notes and Protocols for Studying Clamikalant Sodium's Effect on KATP Currents via Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of clamikalant sodium, a potassium channel opener, on ATP-sensitive potassium (KATP) channels using the patch clamp technique. The protocols outlined below are designed for whole-cell and inside-out patch clamp configurations to characterize the electrophysiological properties of KATP currents in the presence of clamikalant.

Introduction to Clamikalant and KATP Channels

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including the heart, pancreatic beta-cells, and vascular smooth muscle.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] Under normal physiological conditions, high intracellular ATP levels keep these channels closed. However, during metabolic stress, a decrease in the ATP/ADP ratio leads to the opening of KATP channels, resulting in potassium efflux and membrane hyperpolarization.[1][3] This mechanism protects cells from ischemic damage by reducing calcium influx and conserving energy.[1]

Data Presentation

As specific quantitative data for clamikalant's effect on KATP currents from patch clamp studies is not publicly available, the following tables are presented as templates. Researchers should populate these tables with their experimentally determined values.

Table 1: Concentration-Response of this compound on KATP Current

| Clamikalant Concentration (µM) | Peak Current Amplitude (pA) | Percentage Increase from Baseline (%) | n (number of cells) |

| 0 (Baseline) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 30 | |||

| 100 |

EC50 Value: To be determined experimentally.

Table 2: Effect of Clamikalant on KATP Channel Gating Properties (Inside-Out Patch)

| Condition | Open Probability (Po) | Mean Open Time (ms) | Mean Closed Time (ms) | n (number of patches) |

| Control (e.g., 100 µM ATP) | ||||

| + 10 µM Clamikalant |

Experimental Protocols

I. Cell Preparation

For these protocols, researchers can use primary cells known to express KATP channels (e.g., cardiomyocytes, pancreatic β-cells) or cell lines heterologously expressing specific KATP channel subtypes (e.g., HEK293 cells transfected with Kir6.2 and SUR2A).[3]

Cardiomyocyte Isolation (Example):

-

Isolate hearts from adult mice using the Langendorff perfusion method.[3]

-

Perfuse the heart with a calcium-free Tyrode's buffer to stop contractions.[3]

-

Switch to a perfusion solution containing collagenase to digest the cardiac tissue.[3]

-

Mechanically dissociate the digested tissue to release individual cardiomyocytes.[3]

-

Plate the isolated cells on laminin-coated coverslips for patch clamp experiments.[3]

II. Solutions and Reagents

Table 3: Composition of Electrophysiological Solutions

| Solution | Component | Concentration (mM) |

| External (Bath) Solution | NaCl | 140 |

| KCl | 5 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| Adjust pH to 7.4 with NaOH | ||

| Internal (Pipette) Solution (Whole-Cell) | KCl | 140 |

| MgCl₂ | 1 | |

| EGTA | 10 | |

| HEPES | 10 | |

| Mg-ATP | 0.1 - 1 (to maintain channel closure) | |

| Adjust pH to 7.2 with KOH | ||

| Internal (Pipette) Solution (Inside-Out) | K-aspartate | 140 |

| MgCl₂ | 2 | |

| EGTA | 1 | |

| HEPES | 10 | |

| Adjust pH to 7.2 with KOH | ||

| Clamikalant Stock Solution | This compound | 10 mM in DMSO |

Note: The concentration of Mg-ATP in the whole-cell pipette solution can be varied to study the ATP-dependence of clamikalant's effect.

III. Whole-Cell Patch Clamp Protocol

This configuration allows for the recording of macroscopic KATP currents from the entire cell membrane.[6]

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[3]

-

Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.[7]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[6]

-

Voltage Clamp Protocol:

-

Hold the cell at a membrane potential of -70 mV.

-

Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit KATP currents.

-

-

Drug Application:

-

Establish a stable baseline recording in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

To confirm the recorded current is through KATP channels, apply a known KATP channel blocker, such as glibenclamide (10 µM), at the end of the experiment.[3]

-

-

Data Acquisition: Record the current responses using a patch clamp amplifier and appropriate data acquisition software.

IV. Inside-Out Patch Clamp Protocol

This configuration is ideal for studying the effects of clamikalant on single KATP channel activity and its interaction with intracellular modulators like ATP.[3]

-

Seal Formation: Form a gigaohm seal on the cell membrane as described for the whole-cell configuration.

-

Patch Excision: Gently pull the pipette away from the cell to excise the membrane patch, with the intracellular side of the membrane now facing the bath solution.[7]

-

Voltage Clamp Protocol: Clamp the patch at a constant potential, for example, -80 mV.[8]

-

Solution Exchange:

-

Initially, perfuse the patch with a solution containing a high concentration of ATP (e.g., 1 mM) to ensure the channels are closed.[3]

-

Switch to a solution with a lower ATP concentration (e.g., 100 µM) to induce channel opening.

-

Apply different concentrations of this compound to the bath to observe its effect on channel activity.

-

-

Data Analysis: Analyze single-channel recordings to determine changes in open probability, mean open time, and single-channel conductance.

Mandatory Visualizations

Caption: Experimental workflow for patch clamp analysis of clamikalant on KATP channels.

Caption: Proposed signaling pathway for clamikalant-mediated KATP channel activation.

References

- 1. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscle KATP Channels: Recent Insights to Energy Sensing and Myoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockers of the ATP-sensitive potassium channel SUR2A/Kir6.2: a new approach to prevent sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Langendorff Perfusion using Clamikalant Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a robust ex vivo model for studying cardiac physiology and pharmacology. It allows for the investigation of cardiac contractile and electrophysiological parameters in a controlled environment, independent of systemic neural and hormonal influences. These application notes provide a detailed protocol for utilizing the Langendorff perfusion setup to investigate the effects of Clamikalant sodium (HMR 1098), a cardioselective ATP-sensitive potassium (KATP) channel blocker.

This compound is an investigational antiarrhythmic agent.[1] Understanding its effects on cardiac function is crucial for its development as a potential therapeutic. These protocols will guide researchers in assessing the impact of this compound on key cardiac parameters, including left ventricular developed pressure (LVDP), heart rate (HR), coronary flow (CF), and electrocardiogram (ECG) intervals such as the QT interval.

Mechanism of Action of this compound

This compound is a blocker of the ATP-sensitive potassium (KATP) channels in the heart.[1][2] These channels are crucial in coupling the metabolic state of the cardiac myocyte to its electrical activity. Under conditions of metabolic stress, such as ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels. This results in potassium efflux, hyperpolarization of the cell membrane, and shortening of the action potential duration (APD), which is a protective mechanism to reduce calcium influx and conserve energy.

This compound, by blocking these channels, is expected to prevent this shortening of the APD, particularly during ischemic conditions. This can have significant implications for cardiac rhythm and contractility. It has been shown to prevent ischemia-induced shortening of the QT interval in isolated perfused rabbit hearts.[3] Interestingly, some research suggests that HMR 1098 is a more potent inhibitor of atrial KATP channels (composed of Kir6.2/SUR1 subunits) than ventricular KATP channels (composed of Kir6.2/SUR2A subunits) in mice.[4][5]

Signaling Pathway of KATP Channel Blockade by this compound

Caption: Mechanism of this compound action on a cardiac myocyte.

Experimental Protocols

I. Langendorff Perfusion Setup

A standard Langendorff apparatus is required for this protocol. The system should allow for retrograde perfusion of an isolated heart with a physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.

Materials and Reagents:

-

Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and water-jacketed tubing)

-

Peristaltic pump (for constant flow perfusion)

-

Pressure transducer and data acquisition system

-

ECG electrodes and amplifier

-

Temperature controller and water bath (to maintain 37°C)

-

Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM glucose, and 2.5 mM CaCl2. The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

This compound (HMR 1098) stock solution (e.g., in distilled water or DMSO, with final DMSO concentration not exceeding 0.1%)

-

Heparin

-

Anesthetic (e.g., sodium pentobarbital)

Experimental Workflow:

Caption: Experimental workflow for Langendorff perfusion with Clamikalant.

II. Protocol for Assessing the Effects of this compound

-

Animal Preparation: Anesthetize the animal (e.g., rabbit or rat) and administer heparin (e.g., 500 IU/kg, i.p.) to prevent blood clotting.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KHB.

-

Cannulation: Mount the heart on the Langendorff apparatus via the aorta. Ensure the cannula is correctly positioned to allow for retrograde perfusion of the coronary arteries.

-

Stabilization: Begin perfusion with oxygenated KHB at 37°C. Allow the heart to stabilize for a period of 20-30 minutes. During this time, insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

-

Baseline Recording: Record baseline data for at least 20 minutes to ensure stability. This includes LVDP, HR, CF, and a surface ECG.

-

Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1 µM, 1 µM, 3 µM, 10 µM). Perfuse at each concentration for a set period (e.g., 15-20 minutes) to allow for a steady-state effect.

-

Data Recording: Continuously record all parameters throughout the drug perfusion period.

-

Washout: Following the highest concentration of Clamikalant, perfuse the heart with drug-free KHB for a washout period of at least 30 minutes.

-

Final Recording: Record data during the washout period to assess the reversibility of any observed effects.

-

Data Analysis: Analyze the recorded data to determine the concentration-dependent effects of this compound on cardiac parameters.

Data Presentation